REACTION_CXSMILES
|
[C:1]1([CH3:8])[CH:6]=[CH:5][C:4](Cl)=[CH:3][CH:2]=1.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[CH:10]=[CH2:11].C(N(CCCC)CCCC)CCC>CC1C=CC(C)=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:8][C:1]1[CH:6]=[CH:5][C:4]([CH:11]=[CH:10][C:9]([O:13][CH2:14][CH3:15])=[O:12])=[CH:3][CH:2]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
6.61 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)Cl)C
|
Name
|
|
Quantity
|
6.78 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
11.91 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
0.1122 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Type
|
CUSTOM
|
Details
|
by shaking with 50 ml of 2 N HCl, 25 ml of 2 N NaOH and 25 ml of water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is then dried for 15 minutes with 5 g of magnesium sulphate
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
6.08 g (64% of theory) are obtained as a colourless liquid
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=CC(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |